molecular formula C21H17Cl2FN4O2S B302811 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

カタログ番号 B302811
分子量: 479.4 g/mol
InChIキー: IMKHNPOVLREFSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as DB844, is a potential drug candidate for the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. DB844 belongs to the family of purine nucleoside analogs, which have been found to be effective against a variety of viral and parasitic infections.

作用機序

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of the T. cruzi enzyme, TcPDEB1, which is responsible for the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP in the parasite, leading to a disruption of its normal cellular functions and ultimately causing its death.
Biochemical and physiological effects:
7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have minimal toxicity and side effects in animal studies. It has also been shown to have good pharmacokinetic properties, with a long half-life and good tissue distribution. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be highly selective for T. cruzi, with little to no activity against other parasites or human cells.

実験室実験の利点と制限

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is highly effective against T. cruzi, with low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, it is currently only available in limited quantities, which may limit its use in larger-scale experiments.

将来の方向性

There are several future directions for research on 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of focus is the identification of new targets and mechanisms of action for 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of even more effective drugs for the treatment of Chagas disease. Finally, more research is needed to fully understand the potential of 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for use in combination therapies with other drugs, which could further improve its efficacy and reduce the risk of drug resistance.

合成法

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with 2-fluorobenzyl mercaptan to form the intermediate compound, which is then reacted with 1,3-dimethyluric acid to form the final product.

科学的研究の応用

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of Chagas disease. In vitro studies have shown that 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is highly effective against T. cruzi, with an EC50 value of less than 1 nM. In vivo studies in mice have also shown promising results, with 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reducing parasite burden and improving survival rates.

特性

製品名

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

分子式

C21H17Cl2FN4O2S

分子量

479.4 g/mol

IUPAC名

7-[(3,4-dichlorophenyl)methyl]-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-7-8-14(22)15(23)9-12)20(25-18)31-11-13-5-3-4-6-16(13)24/h3-9H,10-11H2,1-2H3

InChIキー

IMKHNPOVLREFSH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。